Quercetin 3-O-robinobioside

概要

説明

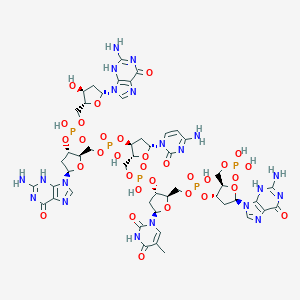

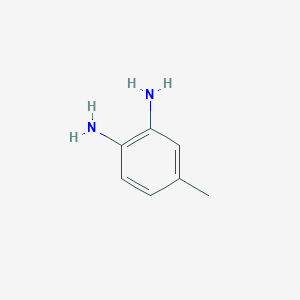

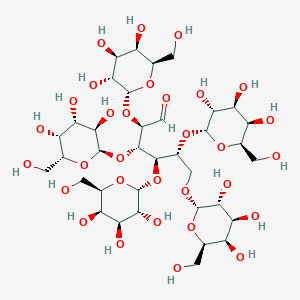

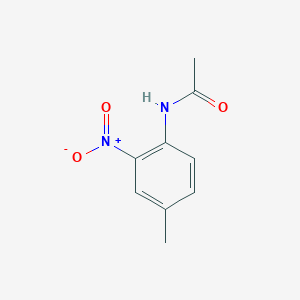

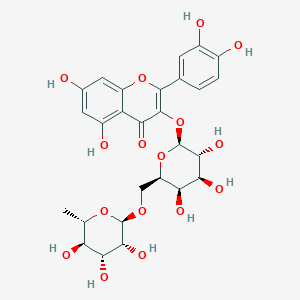

Quercetin 3-O-robinobioside is a glycosylated form of quercetin, a common antioxidant flavonoid found in vegetables. It is also known as quercitrin, which is 3-rhamnosylquercetin. This compound is of interest due to its potential health benefits, including anti-inflammatory and antioxidant effects .

Synthesis Analysis

The synthesis of quercetin 3-O-robinobioside in nature involves the attachment of sugar moieties to the quercetin aglycone. This process is typically mediated by glycosyltransferase enzymes in plants. The glycosylation of quercetin improves its water solubility and may affect its bioavailability and biological activity .

Molecular Structure Analysis

Quercetin has a nonplanar molecular structure with cross-conjugation occurring at the C ring. The presence of hydroxyl groups contributes to its ability to scavenge free radicals. The molecular geometry and electronic structure of quercetin have been investigated using semiempirical methods, revealing the presence of radicals in a narrow range of energy . The crystal structure of quercetin shows intramolecular hydrogen bonds and a high degree of hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

Quercetin 3-O-robinobioside can release quercetin upon cleavage by the intestinal microbiota. Quercetin itself can downregulate the inflammatory response through the inhibition of the NF-κB pathway. This suggests that the biological activity of quercetin 3-O-robinobioside may be mediated through its aglycone, quercetin, after enzymatic cleavage .

Physical and Chemical Properties Analysis

Quercetin 3-O-robinobioside, like quercetin, exhibits several biological functions, including antioxidative and anticancer activities. Its physical properties, such as solubility, may be influenced by the glycosylation. Quercetin's ability to scavenge reactive oxygen species is a key aspect of its chemical properties, which is also expected to be true for its glycosylated forms .

科学的研究の応用

Antiangiogenic Activity

Quercetin 3-O-robinobioside has been identified as a compound with significant antiangiogenic activity. A study by Kumazawa et al. (2013) demonstrated this activity using the chorioallantoic membrane assay from chick embryos, highlighting its potential in inhibiting the formation of new blood vessels, a process crucial in tumor growth and metastasis.

Medicinal Plant Research

The compound has also been isolated and identified in various medicinal plants. For instance, Murai et al. (2019) isolated quercetin 3-O-robinobioside from soybean leaves, contributing to understanding the phytochemical profile of these plants, which is essential for their medicinal use.

Effects on Lymphocyte Proliferation

In a study by Brochado et al. (2003), quercetin 3-O-robinobioside was found to significantly inhibit human lymphocyte proliferation in vitro. This finding is significant in the context of immune response regulation and potential therapeutic applications in immune-related disorders.

Quantitative Analysis in Medicinal Plants

Quercetin 3-O-robinobioside has been quantitatively analyzed in the flowers of Abelmoschus manihot, a plant with pharmacological significance. Lai et al. (2009) developed a method for the simultaneous quantification of this and other flavonols, which is crucial for quality control and standardization of herbal medicines.

Characterization in Other Plants

This compound has also been characterized in other plant species, such as Galega officinalis, as reported by Champavier et al. (2000). Such studies contribute to the understanding of the phytochemical diversity and potential therapeutic applications of various plants.

Pharmacological Activities and Potential Applications

Research by Yang et al. (2020) and Xu et al. (2019) highlights the broader pharmacological activities of quercetin, including its antioxidant, antibacterial, and antiparasitic properties. This broad spectrum of activities underpins its potential for various medical applications.

Anticancer Research

Studies like those by Massi et al. (2017) and Vijayababu et al. (2005) provide insight into the anticancer effects of quercetin and its derivatives. These findings are vital for developing new cancer therapies.

Safety And Hazards

将来の方向性

While the future directions of Quercetin 3-O-robinobioside are not explicitly mentioned in the search results, the parent compound quercetin has potential applications in nutraceuticals, pharmaceuticals, and functional foods to promote overall well-being and disease prevention . Further studies are needed to elucidate its mechanisms of action, optimize its bioavailability, and assess its long-term safety for widespread utilization .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-IEBISRBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-robinobioside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

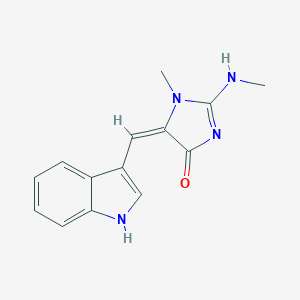

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)